molecular formula C9H7NO2S B1583024 Methyl benzo[d]thiazole-6-carboxylate CAS No. 73931-63-2

Methyl benzo[d]thiazole-6-carboxylate

Cat. No. B1583024
CAS RN: 73931-63-2
M. Wt: 193.22 g/mol
InChI Key: ISXQEAJOCDXKAU-UHFFFAOYSA-N
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Description

“Methyl benzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 73931-63-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 1H-1lambda3-benzo[d]thiazole-6-carboxylate . It is a white to off-white solid .


Molecular Structure Analysis

The InChI code for “Methyl benzo[d]thiazole-6-carboxylate” is 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Thiazole derivatives have been found to have diverse biological activities . Here are some of the applications:

  • Antioxidant : Thiazole derivatives can act as antioxidants . They can neutralize free radicals in the body, which helps prevent cell damage.

  • Analgesic : Thiazole derivatives can also act as analgesics , providing relief from pain.

  • Anti-inflammatory : These compounds can have anti-inflammatory effects , reducing inflammation in the body.

  • Antimicrobial and Antifungal : Thiazole derivatives can act as antimicrobial and antifungal agents , inhibiting the growth of microorganisms and fungi.

  • Antiviral : They can also have antiviral properties , inhibiting the replication of viruses.

  • Antitumor or Cytotoxic : Thiazole derivatives can act as antitumor or cytotoxic drug molecules , inhibiting the growth of tumor cells.

  • Antihypertensive : Thiazole derivatives have been found to have antihypertensive activity, meaning they can help lower blood pressure .

  • Anti-Alzheimer : Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

  • Antidiabetic : Thiazole derivatives can also have antidiabetic properties, helping to regulate blood sugar levels .

  • Hepatoprotective : These compounds can have hepatoprotective effects, meaning they can help protect the liver from damage .

  • Inhibition of K1 Capsule Formation in Uropathogenic Escherichia Coli : Benzothiazole-6-carboxylic acid, a compound related to Methyl benzo[d]thiazole-6-carboxylate, may be used in the synthesis of N - (pyridin-4-yl)benzo thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

  • Neuroprotective : Thiazole derivatives can have neuroprotective effects, helping to protect nerve cells from damage .

  • Antihypertensive : Thiazole derivatives have been found to have antihypertensive activity, meaning they can help lower blood pressure .

  • Anti-Alzheimer : Some thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

  • Antidiabetic : Thiazole derivatives can also have antidiabetic properties, helping to regulate blood sugar levels .

  • Hepatoprotective : These compounds can have hepatoprotective effects, meaning they can help protect the liver from damage .

  • Inhibition of K1 Capsule Formation in Uropathogenic Escherichia Coli : Benzothiazole-6-carboxylic acid, a compound related to Methyl benzo[d]thiazole-6-carboxylate, may be used in the synthesis of N - (pyridin-4-yl)benzo thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

  • Neuroprotective : Thiazole derivatives can have neuroprotective effects, helping to protect nerve cells from damage .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261 .

properties

IUPAC Name

methyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXQEAJOCDXKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344293
Record name Methyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]thiazole-6-carboxylate

CAS RN

73931-63-2
Record name Methyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 1-methyl-3-nitro-1-nitrosoguanidine (5.0 g, 33.9 mmol) to a mixture of diethyl ether (20 mL) and 1N aqueous NaOH (20 mL) at ambient temperature. Separate the organic layer and add it slowly to a solution of benzothiazole-6-carboxylic acid (1.0 g, 5.58 mmol) in THF (50 mL) at 0° C. Evaporate the solvent to obtain the desired intermediate as a yellow solid (1.1 g, 100%). MS (ES+) m/z: 194 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Umei, Y Nishigaya, K Tatani, Y Kohno… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we described the design, synthesis and evaluation of a novel series of benzo[d]thiazole derivatives toward an orally active EP 1 antagonist. Lead generation studies provided …
Number of citations: 2 www.sciencedirect.com
SR Liao, Y Tang, L Xu, XF Zhou, JF Wang, B Yang… - Tetrahedron, 2017 - Elsevier
An unexpected ring-contraction from benzo[b]pyrazino[1,2-d][1,4]thiazine-1,4-diones (6) to benzo[4,5]thiazolo[3,2-a]pyrazine-1,4-diones (7) has been developed. The preliminary …
Number of citations: 1 www.sciencedirect.com

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